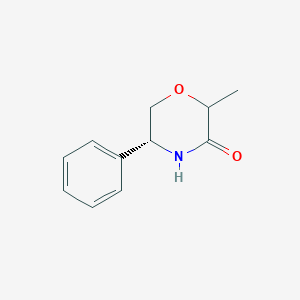

(5R)-2-Methyl-5-phenylmorpholin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(5R)-2-methyl-5-phenylmorpholin-3-one |

InChI |

InChI=1S/C11H13NO2/c1-8-11(13)12-10(7-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8?,10-/m0/s1 |

InChI Key |

DMGWZHKSDAHSJK-HTLJXXAVSA-N |

Isomeric SMILES |

CC1C(=O)N[C@@H](CO1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(=O)NC(CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5r 2 Methyl 5 Phenylmorpholin 3 One and Its Analogs

Established Stereoselective Synthesis Routes

The creation of the defined stereochemistry in (5R)-2-Methyl-5-phenylmorpholin-3-one relies on several key stereoselective strategies, including the use of chiral starting materials, enantioselective catalysts, and chiral auxiliaries to control the spatial arrangement of substituents.

Cyclization Strategies Utilizing Chiral Precursors

A primary and reliable approach to synthesizing chiral morpholinones involves the cyclization of acyclic precursors that already contain the desired stereocenters. Chiral amino alcohols are particularly valuable starting materials for this purpose. The synthesis of trans-2,5-disubstituted morpholine (B109124) derivatives can be initiated from the reaction of enantiopure epoxides with amino alcohols, leading to amino diol adducts that can be cyclized. nih.gov This strategy allows for the controlled introduction of substituents at what will become the C2 and C5 positions of the morpholinone ring.

The general approach involves the reaction of a chiral amino alcohol, such as (R)-2-amino-1-phenylethanol (a precursor to the C5-phenyl group), with a lactate (B86563) derivative (to introduce the C2-methyl group). The subsequent intramolecular cyclization, often promoted by a base, forms the morpholin-3-one (B89469) ring. The stereochemistry of the final product is dictated by the stereocenters present in the starting chiral precursors.

| Precursor 1 | Precursor 2 | Product Stereochemistry | Key Transformation |

| (R)-2-amino-1-phenylethanol | (S)-2-halopropionyl halide | (2S,5R) | N-acylation followed by intramolecular Williamson ether synthesis |

| (R)-phenylglycinol | (S)-lactic acid derivative | (2S,5R) | Amidation followed by cyclization |

| Chiral Aziridines | Unsaturated Alcohols | 2,5-disubstituted morpholines | Lewis acid-catalyzed ring opening followed by cyclization |

Enantioselective Approaches to the Core Morpholinone Structure

Enantioselective methods aim to create the chiral centers during the synthesis, starting from achiral or prochiral materials. Asymmetric hydrogenation is a powerful technique for establishing stereocenters in heterocyclic compounds. rsc.orgnih.gov For the synthesis of 2-substituted chiral morpholines, the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst has been shown to produce high enantioselectivities. nih.gov This "after cyclization" strategy can be envisioned for the synthesis of this compound, where a precursor like 2-methyl-5-phenyl-5,6-dihydro-4H-morpholin-3-one could be hydrogenated to install the desired stereochemistry at the C5 position.

Another approach involves the diastereoselective synthesis of disubstituted morpholines, which can be achieved through iron-catalyzed reactions of amino ethers and hydroxy amines substituted with an allylic alcohol. thieme-connect.com The diastereoselectivity is controlled by the catalyst and reaction conditions, allowing for the preferential formation of one diastereomer.

Catalytic Methods for Asymmetric Induction

The use of chiral catalysts to induce asymmetry is a cornerstone of modern organic synthesis. Rhodium and palladium-based catalysts have been effectively employed in the synthesis of substituted morpholines. rsc.orgrsc.org For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org Similarly, palladium-catalyzed hydroamination is a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org

The application of these catalytic methods to the synthesis of this compound would involve the design of a substrate that can undergo enantioselective cyclization under the influence of a chiral catalyst. For example, a suitably substituted aminoalkene could be cyclized using a chiral palladium catalyst to form the morpholinone core with high enantiopurity.

| Catalytic System | Substrate Type | Key Transformation | Stereochemical Outcome |

| Rhodium-bisphosphine complex | Unsaturated morpholine | Asymmetric Hydrogenation | High enantioselectivity (up to 99% ee) nih.gov |

| Palladium catalyst | Aminoalkene | Hydroamination | Single diastereomer in excellent yield rsc.org |

| Iron(III) catalyst | Amino ether with allylic alcohol | Diastereoselective cyclization | High diastereoselectivity thieme-connect.com |

Advanced Synthetic Transformations and Functionalization

Once the core morpholinone structure is established, further modifications can be introduced to synthesize a variety of analogs. These advanced transformations focus on derivatization at key positions and the use of complex, atom-economical reactions.

Derivatization at Nitrogen and Carbon Centers

The nitrogen atom of the morpholinone ring and the carbon atoms, particularly at the C2 and C5 positions, are amenable to functionalization. N-alkylation and N-acylation are common transformations for the nitrogen atom. researchgate.netnih.gov These reactions can introduce a wide range of substituents, altering the steric and electronic properties of the molecule. For instance, N-alkylation of 2-amino-3-acylthiophenes has been achieved under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov Similar conditions could potentially be applied to the N-alkylation of this compound.

Functionalization of the carbon skeleton can be more challenging but offers significant opportunities for structural diversification. Site-selective C-H functionalization is a powerful tool for introducing new substituents. nih.govrsc.org For example, the keto group in chromones can direct the functionalization of the C5 position. nih.govrsc.org While direct C-H functionalization of the morpholinone ring is less explored, related heterocycles have undergone successful derivatization, suggesting the potential for similar reactivity.

Multi-Component and Cascade Reactions in Morpholinone Synthesis

Multi-component reactions (MCRs) and cascade (or domino) reactions offer efficient and atom-economical routes to complex molecules in a single step. The Passerini and Ugi reactions are well-known isocyanide-based MCRs that have been used to synthesize a variety of heterocyclic compounds. wikipedia.orgnih.govorganic-chemistry.orgnumberanalytics.comnih.gov The Passerini reaction, involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, yields an α-acyloxy amide, which could be a precursor to a morpholinone through subsequent cyclization. wikipedia.orgnih.govorganic-chemistry.orgnumberanalytics.comnih.gov

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can rapidly build molecular complexity. researchgate.netorganic-chemistry.org A base-promoted tandem reaction of 2-methyl-arylaldehydes and nitriles has been used to synthesize isoquinolines, demonstrating the power of cascade processes in heterocyclic synthesis. organic-chemistry.org The development of a cascade reaction for the synthesis of this compound could involve a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization, initiated by a single catalytic species.

| Reaction Type | Components/Initiator | Product Type | Potential for Morpholinone Synthesis |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Precursor for subsequent cyclization |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino amide | Versatile scaffold for further elaboration |

| Cascade Reaction | Single catalyst/reagent | Complex heterocycle | Efficient one-pot synthesis of the morpholinone core |

Electrochemical Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) provides a powerful tool for the diversification of complex molecules at a late point in a synthetic sequence, thereby enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. Electrochemical methods have emerged as a sustainable and versatile approach for LSF, offering mild reaction conditions and avoiding the use of harsh chemical oxidants or reductants.

While direct electrochemical late-stage functionalization of this compound has not been extensively reported, the principles of electroorganic synthesis can be applied to this scaffold based on studies of related molecules. nih.govnih.govmdpi.com Potential electrochemical transformations could target various positions on the molecule. For instance, C–H functionalization of the phenyl ring could introduce a range of substituents. Mediated electrolysis, potentially using catalysts like N-hydroxyphthalimide (NHPI), could facilitate the oxidation of benzylic positions or other activated C-H bonds under milder potentials, enhancing selectivity. nih.gov

Furthermore, electrochemical methods can be employed for the introduction of fluorine-containing groups, such as the trifluoromethyl group, which are of high interest in medicinal chemistry. researchgate.net The direct anodic oxidation of reagents like the Langlois reagent can generate trifluoromethyl radicals that could potentially react with the morpholinone scaffold. researchgate.net The regioselectivity of such reactions would be a critical aspect to investigate, likely being influenced by the electronic and steric properties of the substrate.

The application of these electrochemical LSF strategies to this compound would require careful optimization of reaction parameters such as the electrode material, solvent, supporting electrolyte, and current density to achieve the desired transformation with high yield and selectivity.

Process Development and Scalability Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure efficiency, safety, and economic viability.

Optimization of Reaction Conditions for Yield and Stereoselectivity

The optimization of reaction conditions is a critical step in the development of a scalable synthesis for this compound. Key parameters that require systematic investigation include the choice of starting materials, catalysts, solvents, temperature, and reaction time. cambridgemedchemconsulting.combeilstein-journals.orgnih.govresearchgate.net

For a stereoselective synthesis, the choice of a chiral auxiliary or a chiral catalyst is paramount. The optimization process would involve screening a variety of catalysts and ligands to identify the combination that provides the highest enantiomeric excess (ee) and diastereomeric ratio (dr). Solvent effects can also be profound, influencing both the reaction rate and the stereochemical outcome. A systematic screening of solvents with varying polarities and coordinating abilities is therefore essential.

Temperature and reaction time are interconnected parameters that must be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. nih.gov Design of Experiments (DoE) methodologies can be employed to efficiently explore the multidimensional reaction space and identify the optimal set of conditions.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Factors to Consider | Desired Outcome |

| Catalyst | Type (e.g., metal-based, organocatalyst), loading, chiral ligand | High yield, high stereoselectivity |

| Solvent | Polarity, coordinating ability, solubility of reactants and products | Improved reaction rate, enhanced stereoselectivity |

| Temperature | Reaction kinetics, stability of reactants and products | Optimal reaction rate, minimal byproduct formation |

| Reactant Concentration | Reaction order, potential for side reactions | Maximized throughput, minimized side reactions |

| Reaction Time | Conversion rate, product degradation | Complete conversion, minimal product degradation |

Continuous Flow Reactor Applications in Morpholinone Production

Continuous flow chemistry has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs), offering several advantages over traditional batch processing. amanote.comnih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up.

The synthesis of morpholinone derivatives can be adapted to a continuous flow setup. For the production of this compound, a multi-step continuous flow system could be designed where each reactor module is optimized for a specific transformation in the synthetic sequence. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time at each step.

In-line purification techniques, such as liquid-liquid extraction or chromatography, can be integrated into the flow system to enable the continuous isolation of the desired product. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process by facilitating catalyst recycling and simplifying product purification.

Table 2: Advantages of Continuous Flow Synthesis for Morpholinone Production

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Improved reaction control, higher yields, and better selectivity |

| Improved Safety | Small reactor volumes minimize the risk associated with hazardous reactions and reagents |

| Precise Control of Reaction Parameters | Fine-tuning of temperature, pressure, and residence time for optimal outcomes |

| Facilitated Scale-up | Increased production by extending the operation time or by numbering-up (parallelizing) reactors |

| Integration of In-line Analytics and Purification | Real-time reaction monitoring and continuous product isolation |

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is crucial for exploring the SAR of this chemical scaffold and for developing new compounds with improved biological properties.

Design and Preparation of Substituted Phenylmorpholinone Derivatives

The modular nature of many synthetic routes to morpholinones allows for the facile introduction of a wide variety of substituents on the phenyl ring. Starting from appropriately substituted phenyl-containing building blocks, a library of derivatives can be prepared. For example, using substituted phenylglyoxals or 2-(arylamino)ethan-1-ols in a domino [4 + 2] heteroannulation reaction can provide access to C3-substituted morpholinones with diverse aryl groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for modifying the phenyl ring at a later stage in the synthesis. These reactions allow for the introduction of a broad range of functional groups, including alkyl, aryl, and amino moieties.

Table 3: Synthetic Strategies for Phenyl-Substituted Morpholinone Derivatives

| Strategy | Description | Potential Substituents |

| Use of Substituted Starting Materials | Employing precursors with pre-installed functional groups on the phenyl ring. | Halogens, alkyls, alkoxys, nitro groups |

| Palladium-Catalyzed Cross-Coupling | Post-synthetic modification of a halogenated phenylmorpholinone. | Aryls, heteroaryls, vinyls, amines |

| Directed C-H Functionalization | Direct introduction of functional groups onto the phenyl ring. | Alkyls, aryls, halogens |

Synthesis of Thiomorpholinone Analogs and Related Scaffolds

The bioisosteric replacement of the oxygen atom in the morpholinone ring with a sulfur atom to give a thiomorpholinone is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. nih.gov The synthesis of thiomorpholinone analogs of this compound can be achieved through several routes.

One common approach involves the reaction of an α-halo ester with an amino thiol. For example, the reaction of a 2-bromo- or 2-chloropropanoate derivative with a substituted 2-aminoethanethiol could lead to the formation of the desired thiomorpholin-3-one (B1266464) ring system. Another strategy involves the cyclization of a precursor containing both a thiol and an amide functionality.

The synthesis of thiomorpholines has been reported to proceed via a photochemical thiol-ene reaction in a continuous flow setup, which could potentially be adapted for the synthesis of thiomorpholinone precursors. The replacement of the ring oxygen with sulfur can impact the conformation of the heterocyclic ring and its hydrogen bonding capabilities, which in turn can influence its biological activity. mdpi.com

Table 4: General Approaches to Thiomorpholinone Synthesis

| Approach | Key Reactants |

| Cyclization of α-Halo Ester and Amino Thiol | α-Halo ester, amino thiol |

| Intramolecular Cyclization | Acyclic precursor with thiol and amide groups |

| From Thiomorpholines | Oxidation of a thiomorpholine (B91149) precursor |

Incorporation of the Morpholinone Moiety into Complex Molecular Architectures (e.g., Spiroacetals, Pyrido-oxazines)

The chiral morpholinone scaffold, exemplified by this compound, serves as a valuable building block in the synthesis of more complex molecular architectures. Its inherent stereochemistry can be exploited to direct the formation of new stereocenters, leading to the diastereoselective synthesis of intricate heterocyclic systems such as spiroacetals and pyrido-oxazines. Methodologies for incorporating the morpholinone moiety into these structures often involve intramolecular cyclization or tandem reaction sequences.

Spiroacetal Formation:

The synthesis of spiroacetals that incorporate a morpholinone ring is a sophisticated strategy to generate three-dimensional complexity. One approach involves the construction of the spirocyclic system by forming the morpholinone ring onto a pre-existing cyclic precursor. For instance, the synthesis of glycopyranosylidene-spiro-morpholinones has been achieved through the intramolecular cyclization of a 2-chloroethyl glycoside precursor. nih.gov This method, while not starting from a pre-formed morpholinone, demonstrates a viable pathway to spiro-morpholinone structures.

A general, albeit not specific to this compound, strategy could involve the functionalization of the morpholinone at the nitrogen or C-2 position with a side chain containing a terminal alcohol. Subsequent acid-catalyzed intramolecular cyclization could then lead to the formation of a spiroacetal. The stereochemistry at the C-5 position of the morpholinone would be expected to influence the diastereoselectivity of the spiroacetalization.

Table 1: Examples of Spiro-morpholinone Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-peracylated (glyculopyranosylbromide)onamides | 1. AgOTf, 2-chloroethanol; 2. K2CO3, acetonitrile, reflux | Glycopyranosylidene-spiro-morpholinones | 48-71% | nih.gov |

| Allyl glycosides | Ozonolysis | Diastereomeric mixture of spiro-5-hydroxymorpholinones | Medium yields | nih.gov |

Pyrido-oxazine Synthesis:

The fusion of a pyridine (B92270) ring to a morpholinone core results in the formation of pyrido-oxazine derivatives. These structures are of interest due to their presence in biologically active molecules. A relevant synthetic strategy involves the use of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones as key intermediates. nih.gov These compounds can undergo ring-opening and subsequent recyclization with binucleophiles to form complex polycyclic pyridones. nih.gov

While a direct annulation starting from a simple morpholinone like this compound is not explicitly detailed in the provided research, analogous transformations suggest potential pathways. For instance, functionalization of the morpholinone nitrogen with a suitable pyridine precursor followed by intramolecular cyclization could be a plausible route. The reactivity of the morpholinone carbonyl group or the adjacent methylene (B1212753) group could also be exploited in condensation reactions to build the fused pyridine ring.

Research on the synthesis of related pyrido[2,1-c] nih.govresearchgate.netoxazine systems often starts from substituted pyridines which are then elaborated. For example, the reaction of alkyl 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles is a known method for constructing fused heterocyclic systems. nih.gov

Table 2: Synthesis of Pyrido-oxazine Precursors and Analogs

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate | 1. 2,2-dimethoxyethanamine, toluene, reflux; 2. HCl | 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones | Variable | nih.gov |

| 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-dione | Amine, ammonium (B1175870) acetate, toluene/methanol (B129727), 90 °C | Polycyclic pyridone derivatives | Up to 69% | nih.gov |

Stereochemical and Conformational Analysis of 5r 2 Methyl 5 Phenylmorpholin 3 One Derivatives

Elucidation of Absolute and Relative Stereochemistry

Determining the precise spatial arrangement of atoms is crucial for understanding chiral molecules. For (5R)-2-Methyl-5-phenylmorpholin-3-one, which contains two stereocenters at the C2 and C5 positions, this involves establishing both the absolute configuration (the actual R/S designation at each chiral center) and the relative stereochemistry (the cis/trans relationship between the substituents).

Spectroscopic methods are powerful, non-destructive tools for elucidating the stereochemistry of chiral compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the relative stereochemistry. Techniques such as 1D and 2D NMR are employed to assign proton (¹H) and carbon (¹³C) signals and to probe through-bond and through-space correlations. nih.gov

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons (e.g., H2 and its neighbors) is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these J-values, the relative orientation of substituents (axial or equatorial) on the morpholinone ring can be inferred, which in turn reveals their cis/trans relationship.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or 1D NOE difference experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. For this compound, an NOE correlation between the proton at C2 and the proton at C5 would strongly indicate a cis relationship between the methyl and phenyl groups. Conversely, the absence of this correlation would suggest a trans arrangement. nih.govmdpi.com

Interactive Table 1: Representative ¹H NMR Data for a 2,5-disubstituted Morpholin-3-one (B89469) Derivative Click on the headers to sort the data.

| Proton | Representative Chemical Shift (ppm) | Representative Coupling Constants (Hz) | Inferred Orientation |

| H2 | 4.15 | J = 6.5 (to CH3), 3.0 (to Hax), 1.5 (to Heq) | Axial |

| H5 | 4.80 | J = 11.5 (to Hax), 3.5 (to Heq) | Equatorial |

| H6 (axial) | 3.50 | J = 12.0 (geminal), 11.5 (to H5), 3.0 (to H2) | Axial |

| H6 (eq) | 3.90 | J = 12.0 (geminal), 3.5 (to H5), 1.5 (to H2) | Equatorial |

| Phenyl-H | 7.25-7.45 | Multiplet | - |

| Methyl-H | 1.30 | d, J = 6.5 | - |

Note: This data is illustrative and based on typical values for similar substituted morpholine (B109124) structures.

Circular Dichroism (CD) Spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for assigning the absolute configuration of a molecule. Each enantiomer of a chiral compound produces a mirror-image CD spectrum. By comparing the experimental CD spectrum of a this compound sample to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration can be confidently assigned. The sign and intensity of the Cotton effects in the spectrum are characteristic of the molecule's specific three-dimensional structure.

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. scielo.org.za This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

For a derivative of this compound, a successful crystallographic analysis would confirm:

Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry at the C2 and C5 centers can be determined without ambiguity.

Relative Stereochemistry: The crystal structure directly visualizes the cis or trans relationship between the methyl and phenyl substituents.

Solid-State Conformation: It reveals the preferred conformation of the morpholinone ring (e.g., chair, boat) and the exact puckering parameters in the crystalline form. researchgate.net

Interactive Table 2: Representative Crystallographic Data for a Phenylmorpholinone Derivative Click on the headers to sort the data.

| Parameter | Representative Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| C2-C3-N4-C5 Torsion Angle (°) | -55.2 | Describes the puckering of the ring. |

| C5-O1-C2-C3 Torsion Angle (°) | +60.5 | Describes the puckering of the ring. |

| Phenyl Group Orientation | Equatorial | Position of the C5 substituent. |

| Methyl Group Orientation | Equatorial | Position of the C2 substituent. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystal structure analysis.

Conformational Dynamics of the Morpholinone Ring

The six-membered morpholinone ring is not planar and can adopt several conformations that can interconvert. The stability of these conformers is dictated by a balance of steric and electronic effects.

Like cyclohexane, the morpholinone ring can exist in low-energy chair conformations and higher-energy boat or twist-boat conformations. Computational chemistry and experimental techniques like Raman spectroscopy have shown that for the parent morpholine, the chair conformer is significantly lower in energy than the boat forms. researchgate.net

Chair Conformation: This is typically the most stable arrangement, as it minimizes both angle strain and torsional strain by staggering the atoms along the ring's periphery. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Boat Conformation: This form is generally less stable due to torsional strain from eclipsing interactions and steric strain between the "flagpole" positions.

For this compound, the chair conformation is expected to be the ground state. The large phenyl group at C5 and the methyl group at C2 will preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.

Interactive Table 3: Calculated Relative Energies of Conformers Click on the headers to sort the data.

| Conformer | Phenyl Group | Methyl Group | Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.0 (most stable) |

| Chair | Axial | Equatorial | + 4.5 |

| Chair | Equatorial | Axial | + 2.0 |

| Twist-Boat | - | - | + 6.0 |

Note: These energy values are illustrative, based on computational studies of similar substituted heterocyclic systems.

Substituents play a critical role in dictating the conformational preference and fine-tuning the geometry of the morpholinone ring.

Steric Strain: The primary factor is steric hindrance. Bulky substituents, like the phenyl group at C5, strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial atoms.

Pseudo A¹,³ Strain: In N-substituted morpholinones, steric repulsion between a substituent at C2 or C6 and the substituent on the nitrogen atom can occur. This is known as pseudo A¹,³ strain and can influence the conformational equilibrium. nih.govacs.org For the title compound, which has a hydrogen on the nitrogen, this effect is minimal but becomes significant in N-acylated or N-alkylated derivatives.

Anomeric Effect: Electronic effects, such as the anomeric effect, can also play a role. This stereoelectronic preference involves the delocalization of a lone pair of electrons from an oxygen or nitrogen atom into an adjacent anti-periplanar σ* orbital. In morpholinones, this can influence the orientation of substituents, particularly at the C2 position adjacent to the ring oxygen. nih.gov

Intermolecular Interactions and Chiral Recognition Mechanisms

The stereochemistry and conformation of this compound dictate how it interacts with its environment, which is the basis for chiral recognition. This process is fundamental in areas like chiral chromatography and asymmetric catalysis.

Effective chiral recognition relies on the formation of transient diastereomeric complexes between the chiral molecule (the analyte) and a chiral selector (e.g., a stationary phase in HPLC). According to the three-point interaction model, a stable interaction requires at least three points of contact. For a morpholinone derivative, these interactions can include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) and the ether oxygen can act as hydrogen bond acceptors.

π-π Stacking: The phenyl group provides a site for π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar amide functional group creates a significant dipole moment in the molecule.

Steric Repulsion: The specific 3D shape of the molecule, determined by its stable conformation, creates steric hindrance that allows it to fit preferentially into a chiral binding pocket in only one orientation.

The combination of these interactions, whose strength and geometry are dictated by the molecule's rigid conformational preferences, allows a chiral environment to distinguish between the this compound enantiomer and its mirror image, leading to selective binding.

Role of Hydrogen Bonding in Solid State and Solution

In solution, the hydrogen bonding behavior of this compound derivatives would be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonding, if sterically feasible, might occur. However, in protic solvents, the N-H and C=O groups would likely engage in intermolecular hydrogen bonds with solvent molecules. The dynamics and strength of these interactions are commonly investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, through the analysis of chemical shift changes, temperature coefficients, and Nuclear Overhauser Effect (NOE) data. The absence of such studies for this specific compound makes a detailed discussion of its solution-state conformational preferences and hydrogen bonding patterns speculative.

Stereochemical Influence on Molecular Recognition Processes

The stereochemistry of chiral molecules is fundamental to their interaction with other chiral entities, a process central to molecular recognition in biological systems and chiral separation science. For this compound, the defined stereocenters at the C2 and C5 positions would create a specific three-dimensional arrangement of the methyl and phenyl substituents. This distinct spatial orientation is expected to govern how the molecule interacts with chiral partners, such as enzymes, receptors, or chiral stationary phases in chromatography.

The (5R) configuration of the phenyl group and the stereochemistry at the C2 position would dictate the presentation of potential binding domains and steric hindrances, thereby enabling stereoselective recognition. For instance, in a biological context, one enantiomer of a chiral molecule often exhibits significantly higher affinity for a receptor binding site than its mirror image. This is due to the precise complementary fit of one stereoisomer with the chiral environment of the receptor. Detailed insights into these processes for this compound would necessitate experimental data from binding assays, molecular modeling, or chiral chromatography studies, none of which are currently available in the public domain.

Applications of 5r 2 Methyl 5 Phenylmorpholin 3 One As a Chiral Auxiliary and Template

Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries are frequently employed to achieve this control.

A comprehensive review of scientific literature did not yield specific examples or detailed research findings regarding the application of (5R)-2-Methyl-5-phenylmorpholin-3-one as a chiral auxiliary in enantioselective aldol (B89426) reactions.

Current research literature does not provide specific examples of this compound being utilized as a chiral auxiliary for stereoselective Michael additions.

While the use of N-enoyl derivatives of this compound in Diels-Alder reactions is theoretically plausible, specific examples are not prominently featured in the literature. However, the application of this class of chiral auxiliaries in 1,3-dipolar cycloadditions is well-documented, particularly through the generation of chiral azomethine ylides.

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocycles with multiple stereocenters in a single step. nih.gov Research by Harwood and co-workers has extensively demonstrated that chiral azomethine ylides derived from the condensation of 5-(S)-phenylmorpholin-2-one with aldehydes undergo highly diastereoselective cycloadditions. mdpi.comnih.gov This compound is a close structural analogue of this compound, and its reactivity patterns serve as an excellent model.

In this template, the stabilized anti-azomethine ylide is the key reactive intermediate. The stereochemical outcome of the cycloaddition is dictated by the approach of the dipolarophile, which adds to the least sterically hindered face of the ylide, opposite to the directing 5-phenyl group. nih.gov This high degree of facial selectivity leads to the formation of a single major diastereomer of the cycloadduct. For example, the reaction of the azomethine ylide derived from 5-(S)-phenylmorpholin-2-one and various aldehydes, when trapped by a second equivalent of the aldehyde (acting as the dipolarophile), yields bicyclic oxazolidines with high diastereoselectivity. nih.gov

| Entry | Aldehyde (R in R-CHO) | Product | Diastereoselectivity | Reference |

| 1 | Phenyl | Bicyclic Oxazolidine (B1195125) | High | nih.gov |

| 2 | 4-Methoxyphenyl | Bicyclic Oxazolidine | High | nih.gov |

| 3 | 4-Nitrophenyl | Bicyclic Oxazolidine | High | nih.gov |

| 4 | (S)-Glyceraldehyde acetonide | Bicyclic Oxazolidine | Exclusive (1 diastereomer) | mdpi.comnih.gov |

This table is based on data for the analogue 5-(S)-phenylmorpholin-2-one.

Chiral Azomethine Ylides in Heterocycle Synthesis

The generation of non-stabilized, chiral azomethine ylides from templates like this compound is a key strategy for the asymmetric synthesis of N-heterocycles. nih.gov These ylides are transient, highly reactive 1,3-dipoles that are generated and used in situ. nih.gov

Chiral azomethine ylides can be generated from 5-phenylmorpholin-2-one (B162240) via the condensation with an aldehyde. nih.gov This reaction forms a stabilized anti-azomethine ylide, where the stereochemistry is controlled by the phenyl group at the C5 position of the morpholinone ring. nih.gov The ylide is then trapped by a suitable dipolarophile present in the reaction mixture.

The trapping agent can be another molecule of the aldehyde, leading to the formation of oxazolidine rings as seen in the work by Harwood. mdpi.comnih.gov This occurs via a [3+2] cycloaddition where the carbonyl group of the aldehyde acts as the dipolarophile. nih.gov For instance, when the chiral morpholinone is condensed with two equivalents of (S)-glyceraldehyde acetonide, the reaction is highly diastereoselective, with the cycloaddition being stereochemically 'matched' in both the ylide formation and trapping steps, resulting in a single cycloadduct. mdpi.comnih.gov

The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds, and its asymmetric synthesis is of significant interest. nih.govrsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful methods for the stereocontrolled synthesis of these molecules. rsc.orgnih.gov

While the aforementioned studies on the 5-phenylmorpholin-2-one template focused on trapping the azomethine ylide with carbonyls to form oxazolidines, these ylides are versatile intermediates. The most common application of azomethine ylides in 1,3-dipolar cycloaddition is their reaction with electron-deficient alkenes to afford substituted pyrrolidines. nih.govnih.gov By reacting the chiral azomethine ylide generated from this compound with various alkene dipolarophiles (e.g., acrylates, maleimides), it is possible to synthesize highly functionalized, enantiomerically enriched pyrrolidine and proline derivatives. The stereochemical control exerted by the C5-phenyl group on the morpholinone backbone would be transferred to the newly formed stereocenters of the pyrrolidine ring, leading to high diastereoselectivity. nih.gov

The resulting cycloadducts can then be further manipulated. For example, the bicyclic oxazolidines formed from aldehyde trapping can undergo subsequent hydrogenolysis to cleave the chiral auxiliary and reveal homochiral β-hydroxy-α-amino acids, which are valuable synthetic building blocks. nih.gov

Control of π-Facial Diastereoselectivity in Cycloadditions

In asymmetric synthesis, chiral auxiliaries are employed to induce stereoselectivity in chemical reactions. When attached to a prochiral substrate, a chiral auxiliary can effectively differentiate between the two faces of a reactant, a concept known as π-facial diastereoselectivity. This control is crucial in reactions like cycloadditions, where the formation of new stereocenters is governed by the direction of approach of the reactants.

The structure of this compound is well-suited for this purpose. When an unsaturated moiety, such as an enoyl group, is attached to the nitrogen atom of the morpholinone ring, the chiral centers at C2 and C5, along with their respective methyl and phenyl substituents, create a sterically and electronically biased environment. The bulky phenyl group at the C5 position is expected to effectively shield one face of the dienophile, directing the approach of a diene to the opposite, less hindered face. This principle of using a chiral auxiliary to induce high π-facial selectivity has been demonstrated in various cycloaddition reactions. nih.gov For instance, chiral oxazolidinones have been shown to efficiently control the facial diastereoselectivity in Michael addition reactions. nih.gov

In Diels-Alder reactions, this facial bias translates into the preferential formation of one diastereomer of the resulting cycloadduct. The stereochemical outcome is dictated by the auxiliary's ability to create a significant energy difference between the transition states leading to the possible diastereomeric products. researchgate.net While the specific application of this compound in controlling π-facial selectivity in cycloadditions is not extensively detailed in the available literature, its structural features are analogous to other successful chiral auxiliaries used for this purpose. nih.govnih.gov The effect of substituents on the dihydropyridone core on the degree of diastereofacial control has been examined in other systems, highlighting the importance of the auxiliary's structure. nih.gov

Metal-Catalyzed Asymmetric Transformations

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric catalysis. These ligands create a chiral coordination sphere around the metal center, enabling the catalyst to distinguish between enantiomeric pathways and produce one enantiomer of the product in excess.

Design of Chiral Ligands based on Morpholinone Scaffolds

The morpholinone scaffold, particularly chiral derivatives like this compound, serves as a valuable platform for the design of novel chiral ligands. The design of effective chiral ligands often relies on several key principles, including conformational rigidity, steric bulk, and the precise spatial arrangement of coordinating atoms. nih.govresearchgate.net

The rigid heterocyclic structure of the morpholinone ring limits conformational flexibility, which is a desirable trait for a ligand backbone as it reduces the number of possible transition states and can lead to higher enantioselectivity. scispace.com The stereocenters at C2 and C5 pre-ordain the geometry of any appended coordinating groups. Functionalization of the morpholinone scaffold, for example by introducing phosphine (B1218219) groups or other heteroatoms, can transform it into a bidentate or multidentate ligand capable of chelating to a metal center. researchgate.net

The design can follow several strategies:

C₂-Symmetric Ligands: While the inherent structure of this compound is not C₂-symmetric, this principle of symmetry is a common and successful approach in ligand design. scispace.com

Non-Symmetric P,N-Ligands: A more applicable strategy for this scaffold would be the creation of non-symmetrical ligands, such as P,N-ligands (e.g., phosphinooxazolines), which have proven highly effective in many metal-catalyzed reactions. nih.govresearchgate.net By attaching a phosphine-containing moiety at one position and utilizing the nitrogen or oxygen atom of the morpholinone core, a chelating P,N-ligand could be synthesized. The different electronic properties (trans influence) of the phosphorus and nitrogen atoms can effectively discriminate between the two termini of a prochiral substrate, such as an allyl group, in palladium-catalyzed allylic substitutions. scispace.com

The chiral environment created by such a ligand modifies the reactivity and selectivity of the metal catalyst, promoting the formation of one enantiomeric product over the other. nih.gov

Stereoselective Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral molecules. nih.gov The efficiency of this reaction heavily relies on the combination of a metal catalyst (commonly rhodium, ruthenium, or iridium) and a chiral ligand. nih.govnih.gov While this compound itself is a product of stereoselective synthesis, the broader class of chiral morpholines is central to research in this area.

Recent studies have focused on the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors (dehydromorpholines) to synthesize various 2-substituted chiral morpholines. nih.govrsc.org This transformation is challenging due to the congested and electron-rich nature of the substrates. nih.gov However, using a rhodium complex with a bisphosphine ligand bearing a large bite angle, such as the SKP-Rh complex, has proven highly successful. nih.govsemanticscholar.org This method provides access to a variety of 2-substituted chiral morpholines in excellent yields and with high enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org

The research highlights several key findings:

Ligand Choice is Crucial: The bite angle of the diphosphine ligand significantly impacts reactivity and stereocontrol. nih.govsemanticscholar.org

Substrate Scope: The methodology is effective for substrates with both electron-withdrawing and electron-donating groups, consistently yielding products with excellent enantioselectivity. semanticscholar.org

High Efficiency: The reactions can be performed on a gram scale, demonstrating the practical utility of this catalytic system. nih.govsemanticscholar.org

The table below summarizes representative results from the optimization of asymmetric hydrogenation of a dehydromorpholine substrate, showcasing the performance of different chiral diphosphine ligands.

| Entry | Ligand | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | (R,R,R)-SKP | Toluene | >99 | 92 |

| 2 | SDP | Toluene | 85 | 88 |

| 3 | f-Binaphane | Toluene | 63 | 85 |

| 4 | JosiPhos | Toluene | 25 | 75 |

| 5 | DTBM-SegPhos | Toluene | 0 | - |

| 6 | Me-DuPhos | Toluene | 0 | - |

Data adapted from studies on the asymmetric hydrogenation of 2-substituted dehydromorpholines. nih.gov

This research demonstrates the power of metal-catalyzed asymmetric hydrogenation in the synthesis of chiral morpholine scaffolds, which are themselves valuable building blocks for bioactive compounds and chiral ligands. nih.govsemanticscholar.org

Exploration of Biological Activities and Structure Activity Relationships Sar in Pre Clinical Research

Design Principles for Bioactive Morpholinone Derivatives

The design of bioactive morpholinone derivatives is a focal point of research, aiming to leverage the scaffold's inherent properties to achieve desired biological effects. nih.govresearchgate.net Key strategies involve optimizing the core structure and exploring the impact of various substituents on biological activity.

The morpholine (B109124) scaffold's optimization is crucial for targeted biological interactions. nih.govresearchgate.net Its compact and less hindered structure can facilitate membrane permeability and engagement with biological targets. researchgate.net The process of "scaffold hopping," where the central core of a known active compound is replaced with a bioisosteric one like morpholinone, is a promising strategy for discovering more potent compounds with improved properties. nih.gov

Researchers have successfully synthesized bis-morpholine spiroacetals, creating complex three-dimensional scaffolds that are largely unexplored in drug discovery. acs.org This approach allows for the creation of diverse compound libraries with novel structural features. acs.org The synthesis often involves intermediates like 2-chloromethyl-substituted morpholine, which can be derived from readily available starting materials. acs.org

The biological activity of morpholinone derivatives is significantly influenced by the nature and position of substituents on the morpholine ring and any attached aromatic systems. mdpi.comamazonaws.com Structure-activity relationship (SAR) studies are essential to understand these effects and design more potent and selective compounds. nih.govmdpi.com

For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, both stereochemistry and the substitution pattern on the aryl and aryloxy rings were found to be critical for serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov This allowed for the identification of selective inhibitors for each transporter as well as dual inhibitors. nih.gov Similarly, in the development of anti-inflammatory agents, the introduction of different substituents on a phenyl ring attached to a morpholinopyrimidine scaffold led to varying levels of nitric oxide (NO) inhibition. nih.govrsc.org Specifically, compounds with methoxy (B1213986) and fluoro substituents demonstrated the most potent activity. nih.govrsc.org

In the context of anticancer activity, SAR studies of thiopyrano-pyrimidine compounds revealed that the presence of a thiopyrano-pyrimidine nucleus and a hydrazine (B178648) group were beneficial for cytotoxicity. mdpi.com Further optimization by incorporating the hydrazine group into a pyrazoline unit and introducing various substituents on the benzene (B151609) ring allowed for a detailed investigation of their effects on activity. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of various morpholinone derivatives based on pre-clinical research findings.

| Scaffold | Substituent/Modification | Position | Observed Biological Effect |

| 2-[(phenoxy)(phenyl)methyl]morpholine | Stereochemistry (SS vs. RR) | 2 | Determined selectivity for serotonin vs. noradrenaline reuptake inhibition. nih.gov |

| 2-[(phenoxy)(phenyl)methyl]morpholine | Aryl/aryloxy ring substitution | Phenyl and Phenoxy groups | Modulated potency and selectivity as SRI, NRI, or dual SNRI. nih.gov |

| 2-methoxy-6-((phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | 4-methoxyphenyl | Phenyl group | Potent inhibition of nitric oxide (NO) production. nih.govrsc.org |

| 2-methoxy-6-((phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | 4-fluorophenyl | Phenyl group | Potent inhibition of nitric oxide (NO) production. nih.govrsc.org |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Aromatic hydrazone structure | 4 | Beneficial for cytotoxic activity. mdpi.com |

| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine | Pyrazoline unit incorporation | 4 | Further optimization of cytotoxic activity. mdpi.com |

Investigation of Potential Biological Targets and Mechanisms

Morpholinone derivatives have been investigated for their interactions with a variety of biological targets, leading to a deeper understanding of their potential therapeutic applications. researchgate.netamazonaws.com These studies often involve enzymatic inhibition assays, receptor modulation research, and investigations into interactions with other biological macromolecules.

A significant area of research for morpholinone derivatives has been their ability to inhibit enzymes, particularly those involved in cancer and other diseases. researchgate.netmdpi.com

MDM2 Inhibition:

One of the most notable targets for morpholinone-based compounds is the Mouse double minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor protein. nih.gov Blocking the MDM2-p53 protein-protein interaction is a promising strategy in oncology. nih.govnih.gov Novel morpholinone MDM2 inhibitors have been developed, demonstrating a significant improvement in both potency and metabolic stability compared to earlier piperidinone series. nih.gov For example, the morpholinone inhibitor AM-8735 exhibited remarkable biochemical and cellular potency. nih.gov

The table below presents data on the inhibitory activity of selected morpholinone derivatives against MDM2.

| Compound | HTRF IC50 (nM) | SJSA-1 EdU IC50 (nM) |

| AM-8735 | 0.4 | 25 |

Other Enzymatic Pathways:

Beyond MDM2, morpholine-containing compounds have shown inhibitory activity against other enzymes. For instance, certain morpholine-based chalcones are potent inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. nih.gov Additionally, aryl morpholino triazenes have been identified as inhibitors of cytochrome P450 1A1 and 1B1, enzymes implicated in cancer. nih.gov

Morpholinone derivatives have also been explored for their ability to modulate the activity of various receptors. researchgate.netamazonaws.com This modulation can be either agonistic or antagonistic, leading to a range of physiological responses.

For example, research has been conducted on morpholine derivatives as modulators of opioid receptors, which are key targets for pain management. mdpi.com Studies have also investigated the role of cannabinoid receptor 1 (CB1) signaling in modulating the alternative splicing of neurexins, which are important for synaptic plasticity. mdpi.com While not directly focused on (5R)-2-Methyl-5-phenylmorpholin-3-one, this research highlights the potential for morpholine-containing scaffolds to interact with and modulate critical receptor systems in the central nervous system. The ability of ligands to bias a receptor towards specific signaling pathways could lead to the development of drugs with improved therapeutic profiles. biorxiv.org

The biological effects of morpholinone derivatives are fundamentally due to their interactions with biological macromolecules. researchgate.netamazonaws.com As discussed, a primary example is the interaction with proteins, such as the inhibition of the MDM2-p53 protein-protein interaction. nih.gov The binding of these small molecules to the MDM2 protein prevents it from targeting p53 for degradation, thereby restoring p53's tumor-suppressing function. nih.gov

The morpholine moiety itself can contribute significantly to these interactions. researchgate.net Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions due to the electron-deficient nature of its ring are important characteristics. researchgate.net These properties, combined with the specific substituents on the morpholinone core, dictate the affinity and selectivity of the molecule for its biological target.

Computational and Theoretical Investigations of 5r 2 Methyl 5 Phenylmorpholin 3 One

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational techniques provide insights into electron distribution, molecular orbital energies, and reactivity, which are difficult to obtain through experimental means alone. For (5R)-2-Methyl-5-phenylmorpholin-3-one, these studies elucidate the relationship between its structure and electronic characteristics.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are powerful tools for determining the electronic structure of molecules. DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311+G**, are frequently employed to optimize molecular geometry and analyze electronic properties. nih.govsemanticscholar.org

For a molecule like this compound, these calculations yield crucial parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A larger gap suggests higher stability and lower chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. nih.gov These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the carbonyl oxygen would be expected to be a site of high electron density (a nucleophilic center), while the hydrogen atoms of the methyl group and phenyl ring would be regions of lower electron density.

Table 1: Representative DFT-Calculated Electronic Properties Note: These values are illustrative for a heterocyclic compound of similar complexity, calculated at the B3LYP/6-311+G* level of theory.*

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. semanticscholar.org |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

DFT calculations are instrumental in predicting the reactivity of a molecule and exploring the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For this compound, theoretical studies could predict its behavior in various reactions, such as nucleophilic attack at the carbonyl carbon or electrophilic substitution on the phenyl ring. For instance, in a hypothetical [3+2] cycloaddition reaction, DFT can be used to model the approach of the reactants, locate the transition state structures for different possible regio- and stereochemical pathways, and calculate their corresponding activation energies. researchgate.net The pathway with the lowest activation energy is predicted to be the major reaction product. This analysis provides a deep, mechanistic understanding of why a particular isomer is formed preferentially. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations focus on the conformational behavior and intermolecular interactions of a molecule.

The morpholinone ring of this compound is not planar and can adopt several different conformations, such as chair, boat, or twist-boat forms. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. mdpi.com

Computational methods can systematically rotate the molecule's single bonds to generate a multitude of possible conformers. The energy of each conformer is then calculated to construct a potential energy landscape. nih.gov This landscape reveals the low-energy, stable conformations (local minima) and the transition states that connect them. nih.gov For this compound, the orientation of the phenyl and methyl groups (axial vs. equatorial) relative to the morpholinone ring would be a key determinant of conformational stability. Studies on similar heterocyclic systems have shown that chair conformations are often more stable than their corresponding boat conformations. nih.gov

Table 2: Illustrative Conformational Energy Data Note: Data is hypothetical, representing a typical energy landscape for a substituted morpholine (B109124) derivative.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |

| Chair (Phenyl-eq, Methyl-eq) | 0.00 | τ1: -60.5, τ2: 55.2 | 75.3% |

| Chair (Phenyl-ax, Methyl-eq) | 2.1 | τ1: 58.9, τ2: -53.1 | 3.5% |

| Twist-Boat | 5.5 | τ1: 30.1, τ2: -35.8 | <0.1% |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov

In a docking simulation, this compound would be placed into the binding site of a target protein, and an algorithm would sample numerous orientations and conformations to find the one with the most favorable binding energy. The result is a "docking score," often expressed in kcal/mol, which estimates the binding affinity. jbcpm.commdpi.com The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. mdpi.com For example, the carbonyl oxygen of the morpholinone ring could act as a hydrogen bond acceptor, while the phenyl group could engage in hydrophobic or pi-stacking interactions.

Table 3: Example Molecular Docking Results for a Hypothetical Target Protein

| Parameter | Value/Description |

| Target Protein | Human Serotonin (B10506) Receptor 5-HT2A nih.gov |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Interacting Amino Acid Residues | ASN343, TYR370, PHE339, TRP336 |

| Types of Interactions | Hydrogen bond with ASN343; Pi-pi stacking with PHE339; Hydrophobic interactions with TYR370, TRP336. |

Computational chemistry provides a powerful means to predict and explain the stereochemical outcome of reactions. When a reaction can produce multiple stereoisomers, the preferred product is determined by the relative energies of the different transition states leading to each isomer. researchgate.net

For reactions involving this compound, where new chiral centers might be formed, DFT calculations can be employed to model the transition states for the formation of each possible diastereomer. By comparing the calculated activation energies, one can predict the diastereomeric ratio of the products. The stereoisomer that is formed via the lower-energy transition state will be the major product. This approach is particularly valuable for understanding reactions where the chiral centers in the starting material influence the stereochemistry of the newly formed centers, a process known as asymmetric induction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for Pre-clinical Biological Activity

The development of predictive QSAR models is a crucial step in understanding the structure-activity relationship of a class of compounds. This process typically involves several key stages: dataset selection, descriptor calculation, model generation using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous model validation. mdpi.com

A hypothetical QSAR study on this compound and its analogs would likely involve the generation of a training set of compounds with varying substituents on the phenyl ring and the morpholinone core. The biological activity, for instance, inhibition of dopamine (B1211576) or norepinephrine (B1679862) transporters, would be experimentally measured. Subsequently, a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each molecule. Statistical analysis would then be employed to derive a mathematical equation that quantitatively describes the relationship between these descriptors and the biological activity.

Unfortunately, a review of the available literature indicates that no such models have been published for this compound. While general QSAR methodologies are well-established, their specific application to this compound remains an unexplored area of research.

Rational Design of Novel Morpholinone Analogs for Enhanced Activity

A validated QSAR model serves as a powerful tool for the rational design of new, more potent analogs. researchgate.net By analyzing the contribution of different molecular descriptors in the QSAR equation, medicinal chemists can identify which structural features are critical for the desired biological activity. itmedicalteam.pl For example, if a QSAR model indicated that a positive electrostatic potential in a specific region of the molecule enhances activity, researchers could design new analogs with electron-withdrawing groups at that position.

The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful for this purpose. nih.gov These maps visually represent the regions where modifications to the steric, electrostatic, and hydrophobic fields of the molecule would likely lead to an increase or decrease in biological activity.

In the absence of any established QSAR models for this compound, the rational design of novel analogs with enhanced activity based on this computational approach is not currently feasible. Future research in this area would first need to establish a foundational dataset of active compounds and develop and validate predictive QSAR models. Such studies would be invaluable in guiding the synthesis and evaluation of new phenylmorpholinone derivatives with potentially improved pharmacological profiles.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide critical information at the atomic and molecular level, enabling the unambiguous confirmation of the compound's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Detailed Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework and the spatial arrangement of atoms. springernature.comnih.gov For (5R)-2-Methyl-5-phenylmorpholin-3-one, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms and, crucially, to assess the stereochemical configuration and purity.

In ¹H NMR, the chemical shift of each proton is influenced by its electronic environment, and spin-spin coupling provides information about adjacent protons. The diastereotopic protons of the methylene (B1212753) group (at C6) in the morpholinone ring are expected to exhibit distinct chemical shifts and a geminal coupling pattern, further split by the vicinal proton at C5. The relative stereochemistry between the methyl group at C2 and the phenyl group at C5 can be inferred from Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom confirms the presence of the key structural motifs: the carbonyl group of the lactam, the phenyl ring carbons, the methyl group, and the carbons of the morpholinone ring. The high resolution of modern NMR spectrometers allows for the clear distinction between signals of different stereoisomers, making it a powerful tool for assessing stereochemical purity. asahilab.co.jporganicchemistrydata.org Chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers into diastereomers, which can then be distinguished and quantified by NMR to determine optical purity. tcichemicals.comnih.govmdpi.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.45 - 7.30 | m | - | 5H, Aromatic (Phenyl) |

| 4.60 | dd | 10.5, 4.5 | 1H, H-5 |

| 4.35 | q | 6.8 | 1H, H-2 |

| 4.20 | dd | 12.0, 4.5 | 1H, H-6a |

| 3.95 | dd | 12.0, 10.5 | 1H, H-6b |

| 3.50 | br s | - | 1H, N-H |

| 1.45 | d | 6.8 | 3H, CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O (C-3) |

| 138.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 75.0 | C-5 |

| 70.0 | C-6 |

| 55.0 | C-2 |

| 18.0 | CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. iosrjournals.org The technique is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, resulting in an IR spectrum. vscht.cz

For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. The presence of a sharp, strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring. pressbooks.pubopenstax.org The C-O-C stretching of the ether linkage within the morpholine (B109124) ring would typically appear in the 1150-1085 cm⁻¹ range. A broad band around 3200-3400 cm⁻¹ would correspond to the N-H stretching of the secondary amine. Additionally, absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 and 1450 cm⁻¹) would confirm the presence of the phenyl group. libretexts.org Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration |

| ~3300 | N-H Stretch (Amide) |

| ~3060 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1685 | C=O Stretch (Lactam) |

| ~1600, 1450 | Aromatic C=C Stretch |

| ~1120 | C-O-C Stretch (Ether) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition and confirming the molecular weight of a compound with extremely high accuracy. nih.govresearchgate.net HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the calculation of a unique elemental formula. csic.es For this compound (C₁₁H₁₃NO₂), HRMS would be used to confirm the mass of its molecular ion [M+H]⁺.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is like a molecular fingerprint and can be used to deduce the connectivity of the molecule. chemguide.co.uk For 2-Methyl-5-phenylmorpholin-3-one, common fragmentation pathways could include the loss of the methyl group, cleavage of the morpholinone ring, or fragmentation involving the phenyl substituent.

Table 4: Plausible HRMS Data and Fragmentation for this compound

| m/z (Calculated) | m/z (Observed) | Formula | Assignment |

| 192.1019 | 192.1022 | C₁₁H₁₄NO₂ | [M+H]⁺ |

| 176.0706 | 176.0709 | C₁₀H₁₀NO₂ | [M-CH₃+H]⁺ |

| 105.0704 | 105.0702 | C₇H₉N | [C₆H₅CHNH₂]⁺ |

| 77.0391 | 77.0390 | C₆H₅ | [Phenyl]⁺ |

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

Chromatographic techniques are vital for separating mixtures into their individual components. For chiral compounds, specialized chromatographic methods are required to separate stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.govheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. sigmaaldrich.com

To determine the enantiomeric purity of this compound, a sample would be injected onto an HPLC system equipped with a suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). nih.govnih.gov The differential interaction between the enantiomers and the chiral stationary phase allows for their resolution into two separate peaks. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. researchgate.net

Table 5: Representative Chiral HPLC Method for Separation of 2-Methyl-5-phenylmorpholin-3-one Enantiomers

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Supercritical Fluid Chromatography (SFC) for Diastereomer Resolution

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov SFC is recognized as a green, efficient, and rapid alternative to HPLC for both chiral and achiral separations. chromservis.bg It is particularly well-suited for the separation of stereoisomers, including diastereomers.

For derivatives of 2-Methyl-5-phenylmorpholin-3-one that may exist as diastereomeric pairs, SFC offers excellent resolving power. The use of various stationary phases and organic co-solvents (modifiers) like methanol (B129727) or ethanol (B145695) allows for the fine-tuning of selectivity to achieve baseline separation of diastereomers. lcms.cz The high diffusion rates and low viscosity of supercritical fluids lead to faster separations and higher efficiency compared to traditional liquid chromatography.

Table 6: Representative SFC Method for Diastereomer Resolution

| Parameter | Value |

| Column | PrincetonSFC 2-Ethylpyridine |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Retention Time (Diastereomer 1) | 3.2 min |

| Retention Time (Diastereomer 2) | 3.8 min |

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Analysis for Precise Atomic Arrangement and Absolute Configuration

The process of single crystal X-ray analysis involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the intensities and positions of these spots, a three-dimensional electron density map of the molecule can be generated.

This electron density map allows for the precise determination of the atomic positions, from which the molecular structure can be elucidated. For a chiral molecule like "this compound," a critical aspect of the analysis is the determination of the absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter, derived from this analysis, provides a reliable indication of the true absolute stereochemistry of the molecule.

While the principles of this technique are well-established, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for "this compound," have not been reported in the surveyed literature. Such data would be presented in detailed tables, as shown in the hypothetical example below.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical formula | C₁₁H₁₃NO₂ |

| Formula weight | 191.23 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 956.25 |

| Z | 4 |

| Calculated density (g/cm³) | 1.328 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data for the target compound was found.

Further research involving the synthesis and crystallization of "this compound" would be required to generate the experimental data necessary for a complete single crystal X-ray analysis.

Q & A

Basic: What are the standard synthetic routes for (5R)-2-Methyl-5-phenylmorpholin-3-one, and how is stereochemical control achieved?

Methodological Answer:

A common approach involves reacting 2-amino-2-phenyl-1-ethanol derivatives with brominated ketones (e.g., 2-bromo-3-chloropropiophenone) under controlled conditions. Stereochemical control is achieved via chiral catalysts or chiral pool strategies, leveraging the starting material’s inherent stereochemistry. For example, the use of enantiopure amino alcohols ensures retention of the (5R) configuration during cyclization . Reaction parameters (temperature, solvent polarity) are optimized to minimize racemization. Post-synthesis, chiral HPLC or X-ray crystallography confirms stereochemical integrity .

Basic: How is the structural characterization of this compound performed in academic research?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves the absolute configuration and bond geometry. For example, the morpholinone ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople coordinates .

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., phenyl group deshielding) and confirm regiochemistry. NOESY experiments validate spatial proximity of methyl and phenyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) and detects fragmentation patterns indicative of the morpholinone core .

Advanced: How can ring puckering analysis elucidate conformational dynamics in this compound?

Methodological Answer:

The Cremer-Pople method defines puckering coordinates (amplitude , phase angle ) for non-planar rings. For the morpholinone ring:

Calculate the mean plane using atomic coordinates from X-ray data.

Compute displacements () of each atom relative to this plane.